molecular formula C9H9N3O2 B1422215 methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate CAS No. 1378793-08-8

methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

Cat. No.: B1422215
CAS No.: 1378793-08-8
M. Wt: 191.19 g/mol
InChI Key: NDWZUOWRQVDIBY-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic structure of this compound has been characterized through single crystal X-ray diffraction analysis, revealing crucial information about its solid-state geometry and intermolecular interactions. The compound crystallizes with specific unit cell parameters that reflect the planar nature of the fused heterocyclic core and the orientation of substituent groups. X-ray crystallography has proven fundamental in determining the atomic positions, bond lengths, and angles within the bicyclic framework, as this method provides three-dimensional pictures of electron density distribution within the crystal lattice.

The bicyclic imidazo[4,5-b]pyridine core exhibits planarity within experimental error, with deviations typically less than 0.020 angstroms from the mean plane. This structural feature is consistent with the aromatic character of both the imidazole and pyridine rings within the fused system. The methyl group at position 5 adopts a specific orientation relative to the heterocyclic plane, while the carboxylate ester group at position 7 shows characteristic bond lengths for carbon-oxygen single and double bonds.

Intermolecular interactions in the crystal structure include hydrogen bonding patterns that stabilize the three-dimensional lattice arrangement. The nitrogen atoms within the imidazo[4,5-b]pyridine core can participate in both hydrogen bond donor and acceptor interactions, depending on their protonation state and the availability of suitable partners in the crystal environment. These interactions contribute significantly to the overall crystal packing and influence the compound's physical properties such as melting point and solubility characteristics.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound in solution. Proton nuclear magnetic resonance spectra typically show characteristic resonances for the aromatic protons within the fused heterocyclic system, with chemical shifts reflecting the electronic environment imposed by the nitrogen atoms and substituent groups. The methyl group at position 5 appears as a distinct singlet, while the methoxy group of the carboxylate ester exhibits its characteristic resonance pattern.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecule, providing complementary information to proton studies. The carbonyl carbon of the ester group typically resonates at approximately 165-170 parts per million, consistent with its electronic environment. The aromatic carbons within the imidazo[4,5-b]pyridine core show chemical shifts that reflect the influence of nitrogen heteroatoms on the electronic distribution within the π-system.

Infrared spectroscopy identifies key functional groups within the molecule through characteristic absorption bands. The carboxylate ester functionality exhibits a strong carbonyl stretching vibration around 1700 wavenumbers, while the aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers. The presence of nitrogen-hydrogen bonds, when applicable, gives rise to characteristic stretching absorptions in the 3200-3400 wavenumber region.

Spectroscopic Technique Key Observations Chemical Shift/Frequency Range
Proton Nuclear Magnetic Resonance Aromatic protons 7.0-8.5 parts per million
Proton Nuclear Magnetic Resonance Methyl groups 2.5-4.0 parts per million
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbon 165-170 parts per million
Carbon-13 Nuclear Magnetic Resonance Aromatic carbons 110-160 parts per million
Infrared Spectroscopy Carbonyl stretch ~1700 wavenumbers
Infrared Spectroscopy Aromatic vibrations 1400-1600 wavenumbers

Comparative Structural Analysis with Imidazo[4,5-b]pyridine Analogues

Structural comparison with related imidazo[4,5-b]pyridine derivatives reveals important trends in molecular geometry and electronic properties. The parent compound, 1H-imidazo[4,5-b]pyridine, serves as a reference point for understanding how substituent groups influence the overall molecular structure and properties. The addition of a methyl group at position 5 introduces steric effects that can influence the planarity of the heterocyclic system and the accessibility of nitrogen lone pairs for coordination or protonation.

The carboxylate ester functionality at position 7 represents a significant structural modification compared to unsubstituted analogues. This electron-withdrawing group affects the electronic distribution within the π-system and influences the basicity of nitrogen atoms within the heterocyclic core. Comparative analysis with methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate, which lacks the 5-methyl substituent, reveals the specific steric and electronic contributions of the additional methyl group.

Related compounds such as methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate provide insight into positional isomer effects and the influence of different substituent patterns on molecular properties. The position of the carboxylate group significantly affects both the electronic properties and the potential for intermolecular interactions in the solid state. These structural variations have implications for potential biological activity and synthetic accessibility.

Three-dimensional structural overlays of related compounds reveal conserved features within the imidazo[4,5-b]pyridine scaffold while highlighting the specific geometric changes introduced by different substitution patterns. Density functional theory calculations complement experimental structural data by providing optimized geometries and electronic property predictions for isolated molecules.

Tautomerism and Protonation State Analysis in Solid vs. Solution Phases

The imidazo[4,5-b]pyridine core system exhibits multiple potential tautomeric forms and protonation states, depending on environmental conditions such as pH, solvent polarity, and temperature. In the solid state, X-ray crystallographic analysis typically reveals a single predominant tautomeric form stabilized by crystal packing forces and intermolecular hydrogen bonding patterns. The specific tautomer observed in crystalline this compound reflects the energy minimization achieved through optimal packing arrangements.

Solution-phase behavior can differ significantly from solid-state preferences due to the influence of solvent molecules and the absence of crystal packing constraints. Nuclear magnetic resonance studies in different solvents provide evidence for tautomeric equilibria and their sensitivity to environmental factors. The relative populations of different tautomeric forms depend on their intrinsic stability differences and the specific solvation patterns achievable in various media.

Protonation state analysis reveals that the multiple nitrogen atoms within the imidazo[4,5-b]pyridine system can serve as protonation sites under acidic conditions. Computational studies using density functional theory have identified the relative basicities of different nitrogen positions and predicted the most favorable protonation sequences. The presence of the 5-methyl and 7-carboxylate substituents influences these protonation preferences through both electronic and steric effects.

The interconversion between different tautomeric forms involves hydrogen migration processes that can be influenced by catalytic species or specific solvent interactions. Understanding these dynamic processes is crucial for predicting the compound's behavior in biological systems and synthetic transformations. The energy barriers for tautomeric interconversion have been estimated through computational methods, providing insight into the kinetic accessibility of different forms under various conditions.

Phase Predominant Tautomeric Form Protonation Site Preference Environmental Factors
Solid State Crystal-stabilized form Dependent on packing Hydrogen bonding, crystal forces
Aqueous Solution pH-dependent equilibrium Most basic nitrogen pH, ionic strength
Organic Solvents Solvent-specific distribution Variable with polarity Solvent polarity, hydrogen bonding capacity
Gas Phase Intrinsically most stable Highest proton affinity site Temperature, pressure

Properties

IUPAC Name

methyl 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWZUOWRQVDIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The common approach to synthesize imidazo[4,5-b]pyridine derivatives, including methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate, involves three key stages:

This sequence can be performed stepwise or in a one-pot tandem process to streamline the synthesis.

Starting Materials and Key Intermediates

  • 2-Chloro-3-nitropyridine is a commonly used starting material, which undergoes substitution at the 2-position.
  • The pyridine-2,3-diamine intermediate is formed after reduction of the nitro group.
  • Aldehydes (including substituted and heteroaromatic aldehydes) are used for the cyclization step to form the imidazo ring.

Detailed Preparation Procedure

A representative and efficient method for preparing imidazo[4,5-b]pyridine derivatives, adaptable to this compound, is as follows:

Step Reagents & Conditions Description & Notes
1 2-Chloro-3-nitropyridine + primary amine in H2O-IPA (1:1), 80 °C, 2 h S_NAr reaction forms N-substituted intermediate
2 Zn dust (1 equiv) + concentrated HCl (0.5 equiv), 80 °C, 45 min Reduction of nitro group to pyridine-2,3-diamine intermediate
3 Addition of substituted aldehyde, H2O-IPA, 85 °C, 10 h Heterocyclization to form imidazo[4,5-b]pyridine scaffold
4 Workup: Filtration, extraction with ethyl acetate, drying over MgSO4, evaporation, silica gel chromatography Purification to isolate the final product in excellent yields
  • The use of Zn/HCl as the reducing agent in aqueous isopropanol (H2O-IPA) significantly reduces the reduction time to 45 minutes compared to other reducing systems like Zn/AcOH or Zn/HCl in methanol, aligning with green chemistry principles by minimizing reaction time and avoiding toxic solvents.

  • The heterocyclization step is typically slower, taking up to 2 days at room temperature but can be accelerated by heating to 85 °C, completing in about 10 hours with good to excellent yields.

  • Polar protic solvents such as H2O-IPA or methanol are preferred for the heterocyclization step, as aprotic solvents tend to give lower yields.

One-Pot Tandem Synthesis

A notable advancement in the preparation method is the one-pot tandem process combining the S_NAr reaction, reduction, and heterocyclization without isolating intermediates. This approach offers operational simplicity and efficiency:

  • The initial S_NAr reaction is performed in H2O-IPA at 80 °C.
  • Zn dust and HCl are added directly to the same mixture for reduction.
  • After removal of Zn dust by centrifugation, the aldehyde is introduced for cyclization.
  • The reaction mixture is heated to 85 °C to complete the cyclization.

This method yields the desired imidazo[4,5-b]pyridine derivatives in excellent yields (often >90%) and reduces laborious workup steps.

Substrate Scope and Variations

  • Primary amines with various alkyl or aralkyl groups have been successfully employed.
  • Substituted aldehydes bearing electron-donating or electron-withdrawing groups and heteroaromatic aldehydes are compatible, allowing structural diversity at the 2- and 3-positions of the imidazo[4,5-b]pyridine ring.

Analytical Characterization

The synthesized compounds, including this compound, are typically characterized by:

Summary Table of Key Reaction Parameters

Parameter Optimal Condition Notes
Solvent H2O-IPA (1:1) Promotes all three steps efficiently
Temperature (S_NAr) 80 °C 2 hours reaction time
Reducing Agent Zn dust + concentrated HCl 45 minutes at 80 °C
Cyclization Temperature 85 °C 10 hours for completion
Reaction Type One-pot tandem Avoids isolation of intermediates
Yield Typically >90% High yields with wide substrate scope

This preparation method represents a clean, efficient, and versatile strategy for synthesizing this compound and related derivatives, avoiding costly and toxic catalysts such as palladium or copper, and aligning with green chemistry principles by using aqueous solvent systems and short reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, carboxylic acids, amides, and amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is utilized as a building block for synthesizing bioactive molecules with therapeutic potential. Notable applications include:

  • Anticancer Agents: The compound has been studied for its ability to inhibit kinases involved in cancer cell proliferation. In vitro studies have demonstrated significant growth inhibition of cancer cell lines, including HeLa and SW620, with GI50 values ranging from 0.15 to 0.18 µM.
  • Migraine Treatments: Research suggests potential applications in developing drugs targeting migraine pathways.

Biological Studies

The compound is employed in various biological research areas:

  • Enzyme Inhibitors: It serves as a tool to study enzyme inhibition mechanisms, particularly in cancer research where specific kinases are targeted.
  • Receptor Modulators: The compound's ability to modulate receptor activity is being explored for potential therapeutic interventions.

Antimicrobial Activity

Research indicates significant antimicrobial properties of this compound:

  • Minimum Inhibitory Concentration (MIC): Derivatives have shown MIC values below 1 µM against Mycobacterium tuberculosis and effective inhibition against both gram-positive and gram-negative bacteria.

Table 1: Anticancer Activity Summary

Cell LineGI50 (µM)Target Kinase
HeLa0.15Aurora-A
SW6200.18Aurora-B

Table 2: Antimicrobial Efficacy

PathogenMIC (µM)
Mycobacterium tuberculosis<1
Staphylococcus aureus<2
Escherichia coli<2

Case Study 1: Kinase Inhibition

A study focused on the kinase inhibitory properties of methyl 5-methyl-3H-imidazo[4,5-b]pyridine derivatives revealed the following:

  • IC50 Values: The compound exhibited potent kinase inhibition with IC50 values indicating strong activity against specific targets critical for tumor growth.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various derivatives:

  • The study reported enhanced activity against both gram-positive and gram-negative bacteria, emphasizing the role of methyl substitution in increasing antimicrobial potency.

Mechanism of Action

The mechanism of action of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting various biochemical pathways. For instance, it has been studied for its potential to inhibit kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Substituent Variations on the Imidazo[4,5-b]pyridine Core

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key References
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate 5-Me, 7-COOMe C₉H₉N₃O₂ 305.21 54 242–243
Methyl 3-(2-chlorobenzyl)-5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (75a) 3-(2-Cl-benzyl), 5-Me, 7-COOMe C₁₆H₁₄ClN₃O₂ 315.76 55 93–94
Methyl 3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (VI114) 3-(2-hydroxyethyl), 5-(4-MeO-Ph), 2-Me C₁₈H₁₉N₃O₄ 341.37
Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate Thiazolo core, 2-NH₂, 5-Me C₉H₉N₃O₂S 223.25

Key Observations :

  • Substituent Effects: The 2-chlorobenzyl group in 75a reduces the melting point (93–94°C vs. 242–243°C in the parent compound), likely due to increased steric hindrance and altered crystallinity . Replacement of the imidazole ring with a thiazolo moiety (as in ) introduces sulfur, altering electronic properties and binding interactions.

Glycosylated Derivatives

Compound Name Sugar Moiety Yield (%) Application Notes References
3-(Tetra-acetyl-β-D-glucopyranosyl)-5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (63) β-D-glucopyranosyl 54 Stable under basic deacetylation conditions
Methyl 3-(Triacetyl-α-L-rhamnosyl)-5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (66) α-L-rhamnosyl 54 Used in carbohydrate-drug conjugate studies
Methyl 3-(Triacetyl-β-D-ribofuranosyl)-5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (60) β-D-ribofuranosyl 41 Lower yield due to steric effects

Key Observations :

  • Sugar Moiety Impact: β-D-glucopyranosyl and α-L-rhamnosyl derivatives exhibit comparable yields (54%), suggesting similar reactivity of the parent compound with different sugars . The lower yield (41%) for the β-D-ribofuranosyl derivative (60) may arise from steric hindrance or solubility challenges during synthesis .

Key Observations :

  • The trifluoroacetic acid salt formulation enhances stability but requires stringent storage (-20°C) compared to the unsubstituted analog .
  • Both compounds share allergenic risks, necessitating protective measures during handling .

Biological Activity

Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS: 1378793-08-8) is a compound belonging to the imidazopyridine class, which has garnered interest due to its diverse biological activities. This article explores the pharmacological potential, structure-activity relationships (SAR), and specific biological activities of this compound, supported by relevant data tables and case studies.

Overview of Imidazopyridines

Imidazopyridines are known for their ability to influence various cellular pathways, making them significant in medicinal chemistry. They have been associated with activities against cancer, inflammation, and microbial infections. The presence of methyl groups in specific positions of the imidazopyridine structure often enhances biological activity.

Structure-Activity Relationship (SAR)

The activity of this compound can be attributed to its structural features. The methyl group at the C5 position has been shown to enhance antimicrobial activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Table 1: Structure-Activity Relationship Data

CompoundPosition of Methyl GroupBiological ActivityReference
5-MethylC5Enhanced antimicrobial activity
5-MethylC3Further increased activity
7-HydroxyC7Improved stability and potency

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values were reported below 1 µM for certain derivatives against Mycobacterium tuberculosis .
  • The compound demonstrated effective inhibition against both gram-positive and gram-negative bacteria.

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various studies. Notably:

  • In vitro studies showed that derivatives of imidazo[4,5-b]pyridine inhibited the growth of cancer cell lines such as HeLa and SW620 with GI50 values ranging from 0.15 to 0.18 µM .
  • The compound was found to inhibit specific kinases (e.g., Aurora-A and Aurora-B) critical for cancer cell proliferation, with IC50 values indicating potent activity .

Case Study 1: Kinase Inhibition

A study focused on the kinase inhibitory properties of methyl 5-methyl-3H-imidazo[4,5-b]pyridine derivatives. The compound exhibited:

  • IC50 Values :
    • Aurora-A: 0.087 µM
    • Aurora-B: 0.223 µM
      This indicates a robust ability to inhibit key enzymes involved in cell cycle regulation .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various derivatives:

  • Results :
    • Compound exhibited MIC values as low as 0.21 µM against Pseudomonas aeruginosa.
    • Molecular docking studies revealed strong binding interactions with target enzymes like DNA gyrase, enhancing its potential as an antimicrobial agent .

Q & A

Q. What are the optimized synthetic routes for methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of imidazo[4,5-b]pyridine derivatives often involves cyclization reactions or microwave-assisted protocols. For example, microwave conditions (e.g., methanol/water solvent systems with trifluoroacetic acid as a catalyst) can enhance reaction efficiency by reducing reaction time and improving yields, as demonstrated in the synthesis of analogous compounds like chromeno-imidazo-pyridines . Phase transfer catalysis (PTC), using solvents like DMF and catalysts such as p-toluenesulfonic acid, is another effective strategy for optimizing brominated imidazo-pyridine derivatives, which may be adapted for this compound . Solvent selection and catalyst loading should be systematically varied to balance purity and scalability.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm the molecular structure, analyze coupling constants (e.g., aromatic protons in imidazo-pyridine cores typically show splitting patterns between 7–8 ppm) .
  • IR Spectroscopy : Detect functional groups like ester carbonyls (C=O stretch at ~1720–1730 cm⁻¹) and aromatic C-H bonds (absorption near 760–765 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
    Data interpretation should cross-reference with known analogs (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) to identify substituent-specific shifts .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture, as imidazo-pyridines may hydrolyze under acidic/basic conditions .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks.
  • Waste Disposal : Neutralize acidic byproducts (e.g., trifluoroacetic acid residues) before disposal, following institutional guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be integrated to predict reactivity or optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing groups (e.g., esters) lower LUMO energy, enhancing susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates. Solvents like methanol may stabilize transition states via hydrogen bonding, as seen in microwave-assisted syntheses .
  • Validation : Cross-check computational predictions with experimental kinetics (e.g., rate constants for cyclization steps) .

Q. What strategies are effective in resolving contradictions in biological activity data across studies involving imidazo[4,5-b]pyridine derivatives?

Methodological Answer:

  • Comparative Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., bromine at position 6 vs. methyl at position 5) to isolate biological contributions. For instance, 7-bromo derivatives exhibit distinct antimicrobial profiles compared to non-halogenated analogs .
  • Dose-Response Studies : Use IC₅₀/EC₅₀ assays to quantify potency variations under standardized conditions (e.g., pH, temperature).
  • Meta-Analysis : Aggregate data from multiple studies, adjusting for methodological differences (e.g., cell lines, assay protocols) .

Q. What methodologies are recommended for studying the stability and degradation products of this compound under varying conditions (e.g., pH, temperature)?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h) to identify ester hydrolysis products (e.g., carboxylic acid derivatives) .
    • Oxidative Stress : Treat with 3% H₂O₂ to detect oxidation at the imidazo-pyridine core.
  • Analytical Tools :
    • HPLC-MS : Monitor degradation kinetics and characterize byproducts.
    • X-ray Diffraction : Compare crystal structures pre/post-degradation to assess conformational changes .

Q. How can regioselectivity challenges in synthesizing substituted imidazo[4,5-b]pyridines be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) to steer reactions toward desired positions, as shown in the synthesis of methyl 5-(N-Boc-N-benzyl-aminoethyl)pyrazolo-pyrimidine carboxylates .
  • Catalytic Systems : Use transition metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at specific sites. For example, Suzuki-Miyaura coupling can selectively functionalize brominated intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Reactant of Route 2
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methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.